Home > Products > Screening Compounds P54988 > 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide - 2098056-96-1

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Catalog Number: EVT-1779434
CAS Number: 2098056-96-1
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a synthetic heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family. These compounds have gained significant attention in scientific research due to their potential biological activity, particularly in the field of medicinal chemistry. [] Imidazo[1,2-b]pyrazoles represent an attractive scaffold for the exploration of novel bioactive molecules. []

Imidazo[1,2-b]pyrazole-7-carboxamide derivatives

Compound Description: These derivatives are a class of compounds that share the core imidazo[1,2-b]pyrazole-7-carboxamide structure. Research on these derivatives has shown they induce differentiation-coupled apoptosis in immature myeloid cells, including acute myeloid leukemia (AML) cells and myeloid-derived suppressor cells (MDSCs). They have demonstrated efficacy against several leukemia cell lines in vitro, including HL-60, THP-1, MOLT-4, MV-4-11, and K-562. One specific derivative, DU385, has shown particular promise, inducing apoptosis in human leukemia cells at nanomolar concentrations.

Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate

Compound Description: This compound is a specific example of an imidazo[1,2-b]pyrazole derivative explored for potential biological activity. It features a phenyl group at the 2-position, a methylsulfanyl group at the 6-position, and an ethyl carboxylate group at the 7-position.

2-Aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Derivatives

Compound Description: This class of compounds features aryl groups at both the 2- and 6- positions, with an amino group attached to the aryl substituent at the 6-position. They also possess a nitrile group at the 7-position.

Compound Description: This specific series of imidazo[1,2-b]pyrazole derivatives was synthesized and evaluated for their potential as 5-HT3 receptor ligands. They feature tropanyl groups incorporated at different positions of the core structure.

Overview

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic organic compound notable for its unique imidazo[1,2-b]pyrazole core structure. This compound features an ethyl group at the 1-position and a carboxamide group at the 7-position. It belongs to the class of imidazole derivatives, which are recognized for their diverse biological and chemical properties, including potential applications in medicinal chemistry and agriculture.

Source

This compound can be found in various chemical databases, including PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and potential applications.

Classification

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is classified under heterocyclic compounds, specifically within the imidazole family. Its structure is characterized by a fused imidazole and pyrazole ring system, which contributes to its chemical reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves several steps:

  • Condensation Reaction: The process begins with the condensation of ethylamine with a suitable pyrazole derivative.
  • Cyclization: This step is conducted under acidic conditions to form the imidazo[1,2-b]pyrazole core.

Technical Details

In industrial settings, more efficient catalytic processes may be employed to enhance yield and purity. Techniques such as continuous flow chemistry and green chemistry principles are increasingly utilized to promote sustainability and minimize waste during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can be represented by its InChI key:

InChI 1S C8H10N4O c1 2 11 3 4 12 8 11 6 5 10 12 7 9 13 h3 5H 2H2 1H3 H2 9 13 \text{InChI 1S C8H10N4O c1 2 11 3 4 12 8 11 6 5 10 12 7 9 13 h3 5H 2H2 1H3 H2 9 13 }

This structure reveals the arrangement of atoms and the presence of functional groups that influence its chemical behavior.

Data

The molecular weight of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is approximately 178.19 g/mol. The compound exhibits specific spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity .

Chemical Reactions Analysis

Reactions

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can undergo various chemical reactions:

  • Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Substitution reactions can occur at different positions of the imidazo[1,2-b]pyrazole core depending on the reagents used.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are frequently employed for oxidation reactions.
  • Nucleophiles: Various nucleophiles can be used for substitution reactions based on desired outcomes .
Mechanism of Action

Process

The mechanism of action for 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide primarily involves its interaction with specific enzymes and receptors within biological systems.

Data

Research indicates that this compound can modulate cell signaling pathways by influencing key proteins such as ERK (Extracellular signal-Regulated Kinase) and Akt (Protein Kinase B), which are critical for cell survival and proliferation. Binding interactions often lead to conformational changes in target biomolecules, resulting in altered enzymatic activity or receptor function .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide include:

  • Appearance: Typically presented as a white to light beige solid.
  • Melting Point: The melting point ranges around 138–139 °C.

Chemical Properties

Chemical properties include solubility in various solvents and stability under different pH conditions. Its reactivity profile suggests it may participate in further functionalization reactions due to its available functional groups.

Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be utilized to assess purity and concentration in various formulations .

Applications

Scientific Uses

The compound has shown potential in various scientific applications:

  • Medicinal Chemistry: It is being explored for its anticancer properties due to its ability to inhibit specific kinases involved in cancer cell signaling pathways.

Research has indicated that certain derivatives exhibit sub-micromolar activities against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia), highlighting its potential as a lead compound in drug development efforts targeting these malignancies .

Therapeutic Applications in Hematologic and Oncologic Pathologies

Differentiation-Coupled Apoptosis in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide derivatives demonstrate a unique dual mechanism in immature myeloid malignancies by inducing terminal differentiation followed by apoptosis. In HL-60 acute promyelocytic leukemia cells, treatment triggers early ERK phosphorylation (Thr202/Tyr204) within 2 hours, peaking at 20% pERKbright cells at 5 μM concentration. This survival response precedes activation of the AP-1 transcription complex, with concentration-dependent upregulation of FOS, JUN, JUNB, and JUND genes, which orchestrate granulocytic differentiation [1] [3].

Concomitant molecular alterations confirm phenotypic maturation:

  • CD33 reduction (immature marker decrease: 58%)
  • CD11b elevation (maturation marker increase: 3.2-fold)
  • Myeloperoxidase (MPO) activity surge (granulocytic functionality)
  • Increased cellular granularity (side-scatter flow cytometry: +220%) [3]

Table 1: Molecular Markers of Differentiation in Treated AML Cells

Molecular MarkerChange DirectionFunctional SignificanceDetection Method
CD33↓ 58%Loss of immature phenotypeFlow cytometry
CD11b↑ 3.2-foldGranulocytic maturationFlow cytometry
MPO activity↑ 2.8-foldGranulocyte functionalityEnzymatic assay
Cellular granularity↑ 220%Granulocyte differentiationSide-scatter analysis

Following differentiation, apoptosis is initiated through mitochondrial depolarization (ΔΨm loss: 85% cells), caspase-3 activation (4.1-fold increase), and lactate dehydrogenase leakage (membrane integrity loss). The sub-G1 population expands to 38%, confirming irreversible cell death [3] [6]. Critically, ex vivo testing on primary human AML cells revealed an IC50 of 80 nM, with parallel CD11b elevation and reduction of CD33+, CD7+, CD206+, and CD38bright populations [3].

Targeting Myeloid-Derived Suppressor Cells (MDSCs) in Solid Tumor Microenvironments

The compound significantly depletes both major MDSC subtypes within immunosuppressive tumor microenvironments. Using the murine 4T1 breast cancer model, ex vivo treatment reduced:

  • CD11b+/Ly6C+ monocytic MDSCs (M-MDSCs): 62% depletion
  • CD11b+/Ly6G+ granulocytic MDSCs (PMN-MDSCs): 57% depletion [1] [3]

This dual depletion occurs through the same differentiation-coupled apoptosis mechanism observed in AML. MDSC maturation is evidenced by morphological shifts toward differentiated granulocytes and monocytes, followed by intrinsic apoptosis pathways. The therapeutic significance lies in disrupting the immunosuppressive tumor niche, where MDSCs utilize multiple suppression mechanisms:

  • Arginase-1 secretion (L-arginine depletion → T-cell dysfunction)
  • Reactive oxygen species (ROS) overproduction (TCR signal disruption)
  • iNOS/NO-mediated T-cell suppression (nitration of TCR/CD8 molecules) [3] [8]

Table 2: Comparative Sensitivity of MDSC Subtypes to Treatment

MDSC SubtypeSurface MarkersDepletion EfficiencyFunctional Consequence
M-MDSCsCD11b+ Ly6C+ Ly6G−/low62% reductionLoss of IL-10/ARG1-mediated suppression
PMN-MDSCsCD11b+ Ly6C−/low Ly6G+57% reductionReduced ROS/iNOS-mediated T-cell inhibition

Notably, MDSC differentiation reverses T-cell anergy and restores antitumor immunity. This positions the compound as a potential combinatorial partner for immune checkpoint inhibitors in solid tumors [3] [8].

Comparative Efficacy in Immature vs. Mature Myeloid Cell Populations

The compound exhibits selective cytotoxicity toward immature myeloid populations over mature counterparts. In leukemia models, sensitivity correlates with differentiation stage:

  • Highest potency: Immature HL-60 (promyelocytic; IC50 = 16.54 nM) and MV-4-11 (biphenotypic myelomonocytic; IC50 = 32.25 nM)
  • Intermediate potency: THP-1 (monocytic; IC50 = 148 nM)
  • Lowest potency: K-562 (erythroleukemia; IC50 >1 μM) [6]

Primary human fibroblasts show minimal cytotoxicity (maximum viability reduction: 40% at 3 μM), confirming malignant cell selectivity [6]. Similarly, in solid tumor models:

  • Immature MDSCs: Nanomolar sensitivity (IC50 <100 nM)
  • Mature granulocytes/macrophages: No significant apoptosis induction
  • Breast cancer spheroids (4T1, MCF7): Higher IC50 values (1.5–10.8 μM) [3] [6]

This selectivity arises from mechanistic differences: Immature cells undergo Vav1-dependent AP-1 activation followed by terminal differentiation and apoptosis, while mature cells lack this differentiation potential. Additionally, oxidative stress responses differ fundamentally—treatment induces glutathione depletion and mitochondrial depolarization only in immature populations [3] [6].

Table 3: Selectivity Profile Across Cell Types

Cell TypeMaturation StageIC50Key Response Mechanism
HL-60 (AML)Immature promyelocyte16.54 nMAP-1-driven differentiation → apoptosis
MV-4-11 (Biphenotypic AML)Immature myelomonocyte32.25 nMMitochondrial depolarization
THP-1 (Monocytic leukemia)Committed monocyte148 nMModerate caspase-3 activation
K-562 (Erythroleukemia)Multilineage progenitor>1 μMWeak glutathione depletion
Primary fibroblastsNon-hematopoietic>3 μMNo significant apoptosis
4T1 breast cancer spheroidsEpithelial tumor1.5–10.8 μMLimited cytotoxicity

List of Compounds Mentioned:

  • 1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (Core compound)
  • DU325 (6-cyclopropyl-1-ethyl variant with 4-NH₂ phenylcarboxamide)
  • DU385 (Optimized lead: tBu-R₂, 4-OH phenylcarboxamide)
  • DU441 (tert-Octyl-R₂ variant)
  • DU442 (Cyclohexyl-R₂ variant)
  • GEBR-4a (Reference PDE4 inhibitor for comparison)

Properties

CAS Number

2098056-96-1

Product Name

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole-7-carboxamide

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

InChI

InChI=1S/C8H10N4O/c1-2-11-3-4-12-8(11)6(5-10-12)7(9)13/h3-5H,2H2,1H3,(H2,9,13)

InChI Key

YDXFIYAYFNTOOC-UHFFFAOYSA-N

SMILES

CCN1C=CN2C1=C(C=N2)C(=O)N

Canonical SMILES

CCN1C=CN2C1=C(C=N2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.